REACTION_CXSMILES
|
S(OC)(O[CH3:5])(=O)=O.[OH:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([NH:19][C:20](=[O:22])[CH3:21])[CH:17]=2)[N:12]=[C:11]([CH3:23])[CH:10]=1>C1(C)C=CC=CC=1>[CH3:5][O:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([NH:19][C:20](=[O:22])[CH3:21])[CH:17]=2)[N:12]=[C:11]([CH3:23])[CH:10]=1
|
Name
|
|
Quantity
|
294 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
287 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=NC2=CC=C(C=C12)NC(C)=O)C
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the resulting dark yellow solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
DISSOLUTION
|
Details
|
The dry solid was dissolved in water (2.5 L)
|
Type
|
FILTRATION
|
Details
|
The resulting tan precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with copious amounts of water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=NC2=CC=C(C=C12)NC(C)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 259 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |